3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride
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Overview
Description
3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride typically involves the reaction of 3-ethyl-1H-pyrazole with a suitable aldehyde source under acidic conditions to form the carbaldehyde derivative. The hydrochloride salt is then obtained by treating the carbaldehyde with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 3-ethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-ethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains both ethyl and methyl groups on the pyrazole ring.
3-ethyl-1H-pyrazole-5-carbaldehyde: The carbaldehyde group is positioned differently on the pyrazole ring.
Uniqueness
3-ethyl-1H-pyrazole-4-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the position of the carbaldehyde group can affect its interaction with biological targets and its suitability for various applications .
Properties
CAS No. |
2694735-02-7 |
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Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
5-ethyl-1H-pyrazole-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-6-5(4-9)3-7-8-6;/h3-4H,2H2,1H3,(H,7,8);1H |
InChI Key |
GCUBOJKIKCFARK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
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